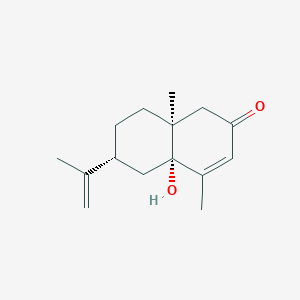

β-罗通醇

描述

Synthesis Analysis

The synthesis of Beta-Rotunol has been approached through various methods, aiming to replicate the natural compound's structure and characteristics. A pivotal study demonstrated the synthesis of Beta- and Alpha-Rotunols, revising the structure of a related metabolite, indicating the complexity and the depth of research required to synthesize these compounds accurately (Murai, Ono, Abiko, & Masamune, 1982). Another approach involved starting from santonin to achieve the synthesis of (+)-Anhydro-beta-rotunol along with diastereomers of 6,11-spirovetivadiene, showcasing the versatility in synthetic methods (Blay et al., 2004).

科学研究应用

合成和结构分析:

- Murai、Ono、Abiko 和 Masamune (1982) 描述了 β-和 α-罗通醇的合成,修订了从烟草中分离出的应激代谢物“1-酮-α-环酮”的结构 (Murai、Ono、Abiko 和 Masamune,1982)。

- Hiking、Aota、Kuwano 和 Takemoto (1971) 从莎草中分离出 α-罗通醇和 β-罗通醇,并通过光谱性质和化学转化确定了它们的结构 (Hiking、Aota、Kuwano 和 Takemoto,1971)。

- Blay 等人(2004 年)实现了从苦参中合成(+)-脱水-β-罗通醇及其非对映异构体,概述了此过程中的关键步骤 (Blay 等人,2004)。

抗真菌和抗炎特性:

- Harris 和 Dennis (1976) 测试了包括脱水-β-罗通醇在内的感染后代谢物对各种马铃薯病原体的抗真菌活性。这些化合物表现出显着的抗真菌活性,尽管在某些情况下有机营养物质的存在降低了它们的有效性 (Harris 和 Dennis,1976)。

- Chen 等人(2013 年)从毛花茄的根中分离出包括(+)-脱水-β-罗通醇在内的化合物,证明了它们在基于细胞的检测中的抗炎活性 (Chen 等人,2013)。

安全和危害

Beta-Rotunol is a controlled substance and not for sale in certain territories . In case of exposure, immediate medical attention is required . For eye exposure, it is recommended to flush eyes with plenty of water for at least 15 minutes . For skin exposure, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . If ingested, do NOT induce vomiting . If inhaled, remove from exposure and move to fresh air immediately .

作用机制

Target of Action

Beta-Rotunol is a natural product of Cyperus, Cyperaceae . It primarily targets the IL-10 pathway and inhibits the production of cyclooxygenase-2 . The IL-10 pathway plays a crucial role in controlling inflammation in the body, while cyclooxygenase-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation.

Mode of Action

Beta-Rotunol interacts with its targets by inhibiting the IL-10 pathway and the production of cyclooxygenase-2 . This inhibition results in the suppression of inflammation and the growth of cancer cells .

Biochemical Pathways

It is known that it impacts the il-10 pathway and the production of cyclooxygenase-2 These pathways are involved in inflammation and cancer cell growth

Pharmacokinetics

It is known that the compound has a molecular weight of 2343 and a density of 1.073±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of Beta-Rotunol’s action is the inhibition of cancer cell growth . By targeting the IL-10 pathway and inhibiting the production of cyclooxygenase-2, Beta-Rotunol can suppress inflammation and inhibit the growth of cancer cells .

属性

IUPAC Name |

(4aR,6R,8aS)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-5,6,7,8-tetrahydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10(2)12-5-6-14(4)9-13(16)7-11(3)15(14,17)8-12/h7,12,17H,1,5-6,8-9H2,2-4H3/t12-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFLKCAWQQMJCA-SNPRPXQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2(C1(CC(CC2)C(=C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C[C@]2([C@@]1(C[C@@H](CC2)C(=C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Rotunol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the silicon-guided acid-promoted rearrangement in the synthesis of β-rotunol and its derivatives?

A1: This rearrangement, a key step in the synthesis outlined by researchers [], transforms a 1-trimethylsilyl-4,5-epoxyeudesmane derived from santonin into a spiro[4,5]decanediol. This spirocyclic compound serves as a crucial intermediate in the synthesis of various spirovetivane sesquiterpenes, including (+)-anhydro-β-rotunol, (-)-premnaspirodiene, and (-)-hinesene [].

Q2: What insights did the synthesis of β-rotunol derivatives provide about the structure of (-)-agarospirene?

A2: The synthesis of various diastereomers of 6,11-spirovetivadiene, achieved during the pursuit of β-rotunol and its derivatives, was instrumental in revising the structure of (-)-agarospirene []. Initially isolated from Scapania sp., (-)-agarospirene's structure was found to be incorrectly assigned. The synthetic work demonstrated that its structure is, in fact, identical to that of (-)-hinesene [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。